Meta-Substitution Pattern: The Defining Structural Identifier for Research Reproducibility
The target compound features a 3-ethyl substitution on the phenoxy ring (meta position), which distinguishes it from its commercially available 2-ethyl (ortho) and 4-ethyl (para) isomers . While computationally predicted LogP (2.60) and rotatable bonds (5) are identical across all three isomers , the substitution pattern is a critical variable in structure-activity relationship (SAR) studies [1].
| Evidence Dimension | Phenyl Ring Substitution Pattern |
|---|---|
| Target Compound Data | 3-ethylphenoxy (meta) |
| Comparator Or Baseline | 2-ethylphenoxy (ortho) and 4-ethylphenoxy (para) |
| Quantified Difference | Positional isomerism; LogP and Rotatable Bonds identical (2.60 and 5, respectively) across isomers based on vendor predictions . |
| Conditions | Computational physicochemical prediction |
Why This Matters
In the absence of biological data, the precise isomeric identity (meta vs. ortho vs. para) is the sole verifiable differentiator and is essential for ensuring experimental reproducibility and accurate SAR interpretation.
- [1] Sonesson, C., Karlsson, J., & Svensson, P. (2012). NOVEL MODULATORS OF CORTICAL DOPAMINERGIC- AND NMDA-RECEPTOR-MEDIATED GLUTAMATERGIC NEUROTRANSMISSION. WO Patent No. WO-2012143337-A1. View Source
